1-(Azetidin-3-yl)-3-methylidenepentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-3-yl)-3-methylidenepentan-1-one is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 1-(Azetidin-3-yl)-3-methylidenepentan-1-one can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions. . This method is highly efficient and provides functionalized azetidines with high regio- and stereoselectivity.
Chemical Reactions Analysis
1-(Azetidin-3-yl)-3-methylidenepentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often using reagents like alkyl halides or acyl chlorides.
Cycloaddition: The compound can participate in [2 + 2] cycloaddition reactions, forming new four-membered rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-(Azetidin-3-yl)-3-methylidenepentan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-3-methylidenepentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Azetidin-3-yl)-3-methylidenepentan-1-one can be compared with other azetidine derivatives, such as:
(Azetidin-3-yl)acetic acid: Used as a structural analogue for 4-aminobutanoic acid (GABA) and in the preparation of pharmaceutically active agents.
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects.
3-Arylazetidin-3-yl acetates: Utilized in the synthesis of positive allosteric modulators of GABA A receptors.
The uniqueness of this compound lies in its specific structure and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-3-methylidenepentan-1-one |
InChI |
InChI=1S/C9H15NO/c1-3-7(2)4-9(11)8-5-10-6-8/h8,10H,2-6H2,1H3 |
InChI Key |
MHRAQMCZGNUFJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)CC(=O)C1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.